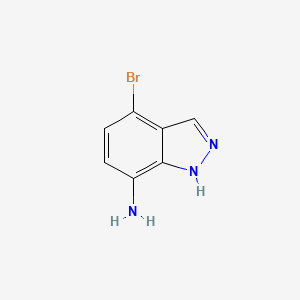

4-Bromo-1H-indazol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHGKGRFBMFAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311808 | |

| Record name | 4-Bromo-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-80-2 | |

| Record name | 4-Bromo-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Indazole Nucleus

An In-depth Technical Guide to 4-Bromo-1H-indazol-7-amine: A Core Scaffold for Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] As a fused bicyclic system composed of benzene and pyrazole rings, it serves as a rigid and tunable template for designing ligands that interact with a wide array of biological targets.[1] Its derivatives have demonstrated efficacy as anti-inflammatory, analgesic, anti-HIV, and anti-cancer agents.[1]

Within this important class of compounds, this compound emerges as a particularly valuable building block for drug development professionals. Its strategic placement of three key functional groups—the indazole nitrogen atoms, a reactive bromine atom, and a nucleophilic amine—provides a rich platform for chemical diversification. This guide offers a senior application scientist's perspective on the core chemical properties, synthetic logic, reactivity, and application of this potent intermediate.

Core Physicochemical Properties

This compound is typically supplied as a solid powder.[2] Its fundamental properties are summarized below, providing the foundational data required for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1190319-80-2 | [2] |

| Molecular Formula | C₇H₆BrN₃ | [3] |

| Molecular Weight | 212.05 g/mol | [2][3] |

| Physical Form | Powder | [2] |

| InChI Key | CZHGKGRFBMFAFI-UHFFFAOYSA-N | [2] |

| Storage | Room Temperature | [2] |

Synthetic Strategy: A Logic-Driven Approach

While specific, peer-reviewed synthetic protocols for this compound are not extensively published, a robust and scalable synthesis can be logically derived from established methodologies for structurally similar indazoles, such as the key intermediate for the HIV capsid inhibitor, Lenacapavir.[4][5] The most effective strategies often involve late-stage heterocycle formation, which allows for the precise installation of substituents on the benzene ring precursor.

A plausible and efficient synthesis commences with a substituted benzonitrile, leveraging regioselective bromination followed by cyclization with hydrazine. This approach is superior to attempting to brominate the pre-formed indazole ring, which often leads to a mixture of undesired regioisomers.[5]

Representative Synthetic Workflow

The following diagram illustrates a logical, two-step synthetic sequence. The causality behind this workflow is rooted in controlling regioselectivity, a critical challenge in the synthesis of polysubstituted heterocycles.

Caption: A logical workflow for the synthesis of this compound.

Protocol Insights and Mechanistic Causality

-

Regioselective Bromination:

-

Choice of Precursor: Starting with a 2-aminobenzonitrile derivative allows the amino group to direct the electrophilic bromination.

-

Choice of Reagent: N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective and milder alternative to elemental bromine, often providing higher yields and cleaner reactions by generating the Br+ electrophile in situ.[6] This choice minimizes over-bromination and side reactions.[6] The reaction proceeds via electrophilic aromatic substitution, with the position of bromination dictated by the directing effects of the existing substituents.

-

-

Indazole Ring Formation (Cyclization):

-

Diazotization: The aromatic amine is first converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This is a classic and reliable method for activating an amino group.

-

Intramolecular Cyclization: The diazonium intermediate is highly reactive. In situ, it can undergo an intramolecular cyclization, where the nitrile nitrogen attacks the diazonium group, leading to the formation of the pyrazole ring fused to the benzene ring. This reaction is often facilitated by a reducing agent to quench the diazonium salt and promote ring closure. The final tautomerization yields the stable 1H-indazole product. This method is a cornerstone of heterocyclic chemistry for its efficiency in constructing the indazole core.

-

Chemical Reactivity and Derivatization Potential

The power of this compound as a building block lies in the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications to build molecular complexity.

Caption: Key reaction pathways for derivatizing this compound.

-

Reactions at the 7-Amino Group: The primary amine at the C7 position is a potent nucleophile and a versatile functional handle.

-

Acylation/Amidation: It readily reacts with acyl chlorides or activated carboxylic acids to form amides, a common linkage in pharmaceutical agents.

-

N-Alkylation: The amine can be alkylated using alkyl halides, providing access to secondary and tertiary amines.

-

Diazotization (Sandmeyer Reaction): The amine can be converted into a diazonium salt, which can then be displaced by a wide variety of substituents (e.g., -OH, -CN, -halogens), offering another powerful route for diversification.

-

-

Reactions at the 4-Bromo Group: The bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of diverse aryl or heteroaryl groups, enabling exploration of structure-activity relationships (SAR) in this region of the molecule.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the C4 position.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces carbon-carbon triple bonds, which can serve as rigid linkers or be further functionalized.

-

Applications in Drug Discovery

The true value of this compound is realized in its application as a core intermediate in the synthesis of complex, biologically active molecules. Its utility is exemplified by the synthesis of analogues of Lenacapavir, a first-in-class HIV capsid inhibitor.[5][7] The synthesis of a key intermediate for this drug, 7-bromo-4-chloro-1H-indazol-3-amine, underscores the industrial relevance of this substitution pattern.[4][8]

By providing three distinct points for modification, this scaffold allows medicinal chemists to systematically tune a compound's properties, including:

-

Potency: Modifications can optimize interactions with the target protein.

-

Selectivity: Fine-tuning the structure can reduce off-target effects.

-

ADME Properties: Adjusting lipophilicity, polarity, and metabolic stability through derivatization is crucial for developing a viable drug candidate.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following precautions are derived from standard safety data sheets (SDS).[3][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or a face shield, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation and inhalation of dust.[3][9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, logical synthetic accessibility, and orthogonally reactive functional groups provide a robust platform for the rapid generation of diverse chemical libraries. For researchers and scientists in pharmaceutical development, mastering the chemistry of this scaffold opens the door to creating novel therapeutics with precisely engineered properties.

References

- ChemicalBook. (2025-10-18). Chemical Safety Data Sheet MSDS / SDS - 7-AMINO-4-BROMO-1H-INDAZOLE.

- Sigma-Aldrich. This compound | 1190319-80-2.

- Angene Chemical. (2025-09-03). Safety Data Sheet.

-

Asad, N., et al. (2024-06-07). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

-

Asad, N., et al. (2024-06-07). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available from: [Link]

- AK Scientific, Inc. Safety Data Sheet (United States) 4-Bromo-7-azaindole.

-

Asad, N., et al. (2024-04-30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

-

Asad, N., et al. (2024-06-07). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available from: [Link]

-

MDPI. (2024-06-07). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

- Enamine. Safety Data Sheet.

-

Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]

-

ResearchGate. (2024-06-03). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

-

ChemRxiv | Cambridge Open Engage. (2024-04-30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound | 1190319-80-2 [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. angenechemical.com [angenechemical.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. aksci.com [aksci.com]

Introduction: The Significance of the Indazole Scaffold and the Imperative of Unambiguous Structural Confirmation

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1H-indazol-7-amine

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Molecules incorporating this bicyclic heterocycle have demonstrated therapeutic potential across various domains, including oncology, inflammation, and infectious diseases.[2][3] this compound, with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol , represents a key intermediate and building block in the synthesis of more complex pharmaceutical agents.[4]

In the landscape of drug discovery and development, the precise and unequivocal confirmation of a molecule's structure is not merely a formality; it is the bedrock of all subsequent research. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, synthesizing data from mass spectrometry, advanced nuclear magnetic resonance spectroscopy, and X-ray crystallography. It is designed for researchers and drug development professionals, emphasizing the causality behind experimental choices to create a self-validating analytical workflow.

Molecular Identity and Physicochemical Properties

Before delving into complex spectroscopic analysis, it is essential to establish the fundamental identity of the target compound. These identifiers serve as the primary reference points for database searches and regulatory documentation.

| Property | Value | Source |

| CAS Number | 1190319-80-2 | |

| Molecular Formula | C₇H₆BrN₃ | [4] |

| Molecular Weight | 212.05 g/mol | |

| InChI Code | 1S/C7H6BrN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| InChI Key | CZHGKGRFBMFAFI-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C(=NN2)Br | N/A |

The Analytical Workflow: An Integrated Strategy

The definitive elucidation of a novel or complex molecule is rarely achieved with a single technique. Instead, it relies on the convergence of evidence from multiple orthogonal methods. The following workflow illustrates the logical progression from initial confirmation of mass and elemental composition to the detailed mapping of atomic connectivity and, finally, the determination of the three-dimensional structure.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and the Bromine Isotopic Signature

Expertise & Causality: The initial and most fundamental step in structure elucidation is to confirm the molecular weight and elemental formula. For halogenated compounds, mass spectrometry offers a unique and powerful validation point through the natural isotopic distribution of halogens. Bromine exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[5][6] This results in a characteristic "doublet" for the molecular ion peak (M⁺), where two peaks of nearly equal intensity are separated by 2 m/z units. Observing this pattern provides high confidence in the presence of a single bromine atom in the molecule. Electrospray Ionization (ESI) is a preferred "soft" ionization technique as it minimizes fragmentation, ensuring the molecular ion is readily observable.

Predicted Mass Spectrometry Data:

| Adduct / Ion | Isotope | Calculated m/z | Relative Abundance |

| [M+H]⁺ | ⁷⁹Br | 211.9818 | ~100% |

| ⁸¹Br | 213.9797 | ~97.5% | |

| [M+Na]⁺ | ⁷⁹Br | 233.9637 | ~100% |

| ⁸¹Br | 235.9617 | ~97.5% |

Note: Data is based on theoretical calculations for 4-bromo-1H-indazol-6-amine, which is isomeric and electronically similar.[7][8]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Prepare the mass spectrometer in positive ion ESI mode. The mobile phase is typically a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500.

-

Analysis: Examine the resulting spectrum for the molecular ion cluster. Verify the presence of the characteristic doublet with a 2 m/z separation and approximately 1:1 intensity ratio, confirming the presence of one bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule in solution.[1] While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR techniques like HSQC and HMBC are indispensable for unambiguously assembling the molecular framework and, crucially, for differentiating between potential isomers that can arise during synthesis.[1][9] The choice of a deuterated solvent is critical; DMSO-d₆ is often ideal for indazole derivatives as it allows for the observation of exchangeable protons from the amine (-NH₂) and indazole N-H groups.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 3 | ~8.0 (s, 1H) | ~135 |

| 4-Br | - | ~110 |

| 5 | ~7.0 (d, J=8 Hz, 1H) | ~120 |

| 6 | ~6.8 (d, J=8 Hz, 1H) | ~115 |

| 7-NH₂ | ~5.5 (s, 2H, broad) | ~145 |

| 1-NH | ~13.0 (s, 1H, broad) | - |

| 3a | - | ~118 |

| 7a | - | ~140 |

Note: These are representative chemical shifts based on known indazole derivatives.[10] Actual values may vary.

2D NMR for Unambiguous Connectivity:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached. It is the primary method for assigning carbon resonances for all protonated carbons (C3, C5, C6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the structural puzzle. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). These long-range correlations build the carbon skeleton and place the substituents correctly.

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper phasing and baseline correction. Integrate all signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

-

2D NMR Acquisition: Run standard gradient-selected (gs) HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

Data Analysis: Use NMR processing software to analyze the 2D spectra.

-

Use the HSQC spectrum to assign the resonances of protonated carbons.

-

Systematically map all HMBC correlations to build the molecular fragments and connect them. For example, the correlation from the proton at C5 to the quaternary carbon C4 confirms the position of the bromine atom.

-

X-ray Crystallography: The Gold Standard for 3D Structure

Expertise & Causality: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous picture of the molecule's three-dimensional arrangement in the solid state.[11] It is considered the ultimate proof of structure, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[12] The primary prerequisite and often the most significant challenge for this technique is the growth of diffraction-quality single crystals.

Experimental Workflow: X-ray Crystallography

Caption: Generalized workflow for X-ray crystallography.[11]

Generalized Protocol: Crystallization Screening

-

Purity: Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystallization.

-

Solvent Selection: Dissolve the compound in a small amount of a "good" solvent in which it is freely soluble.

-

Screening Methods:

-

Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment, allowing the solvent to evaporate over several days or weeks.

-

Vapor Diffusion: Place a drop of the concentrated solution on a coverslip and invert it over a well containing a "poor" solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the drop reduces the compound's solubility, promoting crystal growth.

-

Cooling: Slowly cool a saturated solution from a high temperature to a low temperature.

-

-

Crystal Selection: Once crystals form, select a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) under a microscope for mounting on the diffractometer.

-

Data Collection & Analysis: Collect diffraction data using a single-crystal X-ray diffractometer. The resulting data is used to solve and refine the crystal structure, yielding a final model of the molecule.

Conclusion: A Self-Validating System for Structural Integrity

The unequivocal structure elucidation of this compound is achieved not by a single measurement but by a synergistic and self-validating combination of analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula and the elemental presence of bromine. Advanced 1D and 2D NMR spectroscopy then meticulously maps the atomic connectivity, providing a robust structural hypothesis and critically differentiating it from any potential isomers. Finally, where feasible, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional structure. By following this integrated workflow, researchers and drug development professionals can ensure the highest level of scientific integrity and build a solid foundation for all subsequent research and development activities.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - 4-bromo-1h-indazol-6-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

Biological activity of substituted 1H-indazole amines

An In-Depth Technical Guide to the Biological Activity of Substituted 1H-Indazole Amines

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile framework for designing potent and selective therapeutic agents.[2] Specifically, substituted 1H-indazole amines have emerged as a critical class of molecules, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of these activities, focusing on the underlying mechanisms of action, key structure-activity relationships (SAR), and the core experimental protocols used for their evaluation. We will delve into their roles as potent kinase inhibitors in oncology, their applications in neuroprotection and inflammation, and their antimicrobial properties, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The 1H-Indazole Amine Scaffold in Medicinal Chemistry

Indazoles are nitrogen-containing heterocyclic compounds that exist in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and predominant.[2] This scaffold is a bioisostere of indole and is found in several commercially successful drugs, highlighting its clinical significance. For instance, Pazopanib is a multi-target tyrosine kinase inhibitor approved for renal cell carcinoma, while Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2] Entrectinib is an inhibitor of anaplastic lymphoma kinase (ALK) and other targets, and Benzydamine is a non-steroidal anti-inflammatory drug (NSAID).[2][3] The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment, crucial for its interaction with the hinge region of many protein kinases, which explains its widespread success in developing kinase inhibitors.[3][4]

Major Biological Activities & Mechanisms of Action

Substituted 1H-indazole amines exhibit a diverse range of biological effects, primarily driven by their ability to interact with specific enzymatic targets and signaling pathways.

Anticancer Activity

The most extensively studied application of 1H-indazole amines is in oncology. Their anticancer effects are predominantly mediated through the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[5]

Protein kinases are enzymes that catalyze the phosphorylation of proteins, a key mechanism in signal transduction. Dysregulation of kinase activity is a hallmark of many cancers.[5] 1H-indazole amines have been successfully designed as ATP-competitive inhibitors that occupy the ATP-binding pocket of kinases, preventing phosphorylation and downstream signaling.

-

Tyrosine Kinase Inhibitors (TKIs): Many 1H-indazole derivatives target tyrosine kinases. Pazopanib, for example, inhibits VEGFR, PDGFR, and c-Kit.[2] Other derivatives have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and the Bcr-Abl fusion protein associated with chronic myeloid leukemia.[2][6]

-

Serine/Threonine Kinase Inhibitors: This class includes targets like the Pim kinases, Threonine Tyrosine Kinase (TTK), and Apoptosis Signal-regulating Kinase 1 (ASK1).[2][7] Inhibition of these kinases can disrupt cell cycle progression, survival, and stress response pathways. For example, specific 1H-indazole derivatives have been shown to suppress the ASK1-p38/JNK signaling pathway, which is involved in cellular stress and apoptosis.[7]

Beyond kinase inhibition, some 1H-indazole amines induce cancer cell death through other pathways. For example, certain derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest by modulating the p53/MDM2 pathway and inhibiting Bcl2 family proteins.[8]

Anti-inflammatory Activity

Several 1H-indazole derivatives possess anti-inflammatory properties.[9] Benzydamine is a well-known example used clinically. The mechanism often involves the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).[10][11] By blocking COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Neuroprotective Activity

The 1H-indazole scaffold is also being explored for its potential in treating neurological disorders.[12]

-

MAO-B Inhibition: Certain derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme whose elevated activity is linked to neurodegenerative diseases like Parkinson's.[12][13] Inhibition of MAO-B can increase dopamine levels in the brain.

-

Sodium Channel Modulation: Some compounds have been identified as voltage-dependent sodium channel modulators, demonstrating neuroprotective effects in hippocampal neurons.[14]

-

Tau Dephosphorylation: In a mouse model of Parkinson's disease, 6-hydroxy-1H-indazole was shown to decrease the hyperphosphorylation of the tau protein, suggesting a role in preventing neuronal damage.[15]

Antimicrobial Activity

Derivatives of 1H-indazole have demonstrated activity against a range of microbial pathogens.[16][17] Studies have reported antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[16][18] Antifungal properties have also been observed.[17] The exact mechanisms are varied but can involve the disruption of essential cellular processes in the microbes.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1H-indazole amines is highly dependent on the nature and position of substituents on the core structure. Understanding these relationships is crucial for optimizing potency, selectivity, and drug-like properties.

-

Position 3: Substitutions at this position are critical for interacting with the kinase hinge region. Aromatic or heteroaromatic rings are common, and their specific features can dictate kinase selectivity.[19] For example, the 1H-indazole-3-amine moiety is a key hinge-binding fragment.[4]

-

Position 1 (N1): Alkylation or arylation at the N1 position can significantly impact activity and physical properties. This position is often modified to explore the solvent-exposed region of the ATP-binding pocket or to improve pharmacokinetic properties.

-

Position 5 and 6: These positions on the benzene ring are frequently substituted to enhance potency and modulate selectivity. Amide or sulfonamide groups at these positions can form additional hydrogen bonds with the target protein. For example, 6-aminoindazole-containing compounds have demonstrated significant anticancer activity.[20][21][22]

-

The Amine Group: The amine itself, often at position 3, 5, or 6, serves as a crucial attachment point for various side chains. The nature of these side chains is a primary driver of target specificity and overall potency. For instance, linking a piperazine group has been shown to improve physicochemical properties and antiproliferative activity against certain cancer cells.[4]

Core Experimental Protocols for Activity Evaluation

The characterization of novel 1H-indazole amines requires a cascade of robust and validated assays.[23][24] The following protocols describe fundamental in vitro methods for assessing cytotoxic and kinase inhibitory activities.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[25][26] It is a foundational assay for screening potential anticancer compounds.[8][27]

The core principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[26][28] The formazan is insoluble and accumulates within the cells. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[28] An additional solubilization step using a solvent like DMSO is required to dissolve the formazan crystals before the absorbance can be measured.[28]

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test 1H-indazole amine in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Compound Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and wells with medium only (untreated control).

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[27]

-

Formazan Development: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[27]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple crystals.[25][27] Mix gently on an orbital shaker to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.[25][27]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assessment (Luminescence-based Assay)

Luminescence-based kinase assays, such as the ADP-Glo™ assay, are widely used for screening kinase inhibitors.[29] They are highly sensitive and suitable for high-throughput screening.[30]

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[29] The kinase reaction is first performed, then a reagent is added to stop the reaction and deplete any remaining ATP. A second reagent then converts the ADP produced into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity. An effective inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.[29] Pre-incubation of the inhibitor with the kinase is a critical step to allow the compound to bind to the enzyme's active site before the reaction is initiated by the addition of ATP and the substrate.[31]

-

Compound Preparation: Prepare a serial dilution of the 1H-indazole amine inhibitor in 100% DMSO.[29]

-

Reaction Setup: In a white, opaque 96-well plate, add the following components in order: a. Inhibitor: 2.5 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).[29] b. Kinase: 2.5 µL of the kinase of interest diluted in assay buffer.[29]

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the kinase.[29]

-

Initiate Kinase Reaction: Add 5 µL of a mixture containing the specific kinase substrate and ATP to each well to start the reaction.[29]

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).[29]

-

Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[29]

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.[29]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.[29]

-

Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Data Presentation: Representative Activities

The following table summarizes the biological activities of several representative substituted 1H-indazole amines, demonstrating the scaffold's versatility.

| Compound Class/Name | Target(s) | Reported Activity (IC₅₀) | Primary Biological Activity | Reference(s) |

| Pazopanib | VEGFR, PDGFR, c-Kit | FDA Approved | Anticancer | [2] |

| Entrectinib | ALK, ROS1, TRK | 12 nM (ALK) | Anticancer | [2] |

| 1H-indazol-3-amine derivs. | Bcr-Abl (WT & T315I) | 0.014 µM (WT), 0.45 µM (T315I) | Anticancer (Leukemia) | [2] |

| Compound 6o | K562 cells | 5.15 µM | Anticancer (Leukemia) | [4][8] |

| 1H-indazole-6-amine derivs. | HCT116 cells | 2.9 - 59.0 µM | Anticancer (Colorectal) | [20][21] |

| 1H-indazole-amide derivs. | ERK1/2 | 9.3 - 25.8 nM | Anticancer | [2] |

| 1,2,4-oxadiazole-indazole | MAO-B | 52 nM | Neuroprotective | [13] |

| Dichloro-phenyl-indazole | FGFR1 | 100 nM | Anticancer | [6] |

Conclusion and Future Perspectives

Substituted 1H-indazole amines represent a highly successful and versatile class of compounds in drug discovery. Their proven ability to act as potent kinase inhibitors has solidified their role in oncology, while emerging research continues to uncover their potential in treating inflammatory conditions, neurodegenerative diseases, and microbial infections. The chemical tractability of the indazole core allows for fine-tuning of substituents to optimize potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing next-generation inhibitors that can overcome drug resistance, exploring novel biological targets beyond kinases, and employing advanced drug delivery systems to enhance therapeutic efficacy and minimize off-target effects. The continued exploration of this privileged scaffold promises to yield new and impactful therapeutic agents for a wide range of human diseases.

References

-

MTT assay - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (2022). Retrieved January 6, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Retrieved January 6, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023). Retrieved January 6, 2026, from [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Retrieved January 6, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (2022). Retrieved January 6, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved January 6, 2026, from [Link]

-

Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (2022). Retrieved January 6, 2026, from [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Retrieved January 6, 2026, from [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). Retrieved January 6, 2026, from [Link]

-

Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed. (2021). Retrieved January 6, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (2023). Retrieved January 6, 2026, from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.). Retrieved January 6, 2026, from [Link]

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - IC - CNR. (2023). Retrieved January 6, 2026, from [Link]

-

Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers. (2021). Retrieved January 6, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Retrieved January 6, 2026, from [Link]

-

Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed. (2009). Retrieved January 6, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023). Retrieved January 6, 2026, from [Link]

-

development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

-

Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed. (2016). Retrieved January 6, 2026, from [Link]

-

(PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

(PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware - SciSpace. (n.d.). Retrieved January 6, 2026, from [Link]

-

Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed. (2022). Retrieved January 6, 2026, from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Retrieved January 6, 2026, from [Link]

-

development of 1h-indazole derivatives as anti-inflammatory agents using computational methods - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

-

Importance of Indazole against Neurological Disorders - Bentham Science Publisher. (n.d.). Retrieved January 6, 2026, from [Link]

-

Different biological activities reported with Indazole derivatives - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygnature Discovery. (n.d.). Retrieved January 6, 2026, from [Link]

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. (2023). Retrieved January 6, 2026, from [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Screening Methods for the Evaluation of Biological Activity in Drug Discovery - Helda - University of Helsinki. (n.d.). Retrieved January 6, 2026, from [Link]

-

Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved January 6, 2026, from [Link]

-

Biological activity, estimated properties, the required minimum... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. benthamscience.com [benthamscience.com]

- 13. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]

- 14. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journal.hep.com.cn [journal.hep.com.cn]

- 19. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 23. accio.github.io [accio.github.io]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

- 25. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. MTT assay - Wikipedia [en.wikipedia.org]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Role of 4-Bromo-1H-indazol-7-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, 4-Bromo-1H-indazol-7-amine emerges as a particularly strategic building block. The unique arrangement of its substituents—a bromine atom at the 4-position and an amino group at the 7-position—offers medicinal chemists a versatile platform for targeted structural modifications. This guide provides an in-depth exploration of the synthesis, chemical properties, and pivotal role of this compound in the design and development of novel therapeutic agents, with a particular focus on its application in kinase inhibitor discovery. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Indazole Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the development of new pharmaceuticals.[1] The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention for its wide spectrum of pharmacological activities.[2] Marketed drugs such as the antiemetic granisetron and the non-steroidal anti-inflammatory drug benzydamine feature the indazole motif.[3] Furthermore, numerous indazole-containing compounds are advancing through clinical trials for various diseases, including cancer.[1]

The 1H-indazole tautomer is the most thermodynamically stable and is the form predominantly utilized in medicinal chemistry.[1] The strategic functionalization of the indazole ring is key to modulating its biological activity. This compound is a prime example of a highly functionalized indazole that serves as a versatile synthon for creating diverse chemical libraries for biological screening.

Synthesis and Chemical Properties of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted nitrobenzene. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis initiates with the nitration of a suitable bromotoluene derivative, followed by oxidation to form the corresponding nitrobenzoic acid. Subsequent steps involve the formation of the indazole ring system and the introduction of the amino group. A key step is the regioselective bromination of a 7-nitro-1H-indazole intermediate, followed by the reduction of the nitro group to the desired amine.

Caption: Proposed synthetic pathway for this compound.

Key Chemical Properties and Reactivity

The chemical properties of this compound are dictated by its functional groups:

-

The Bromo Group (C4): The bromine atom is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5][6] This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at this position, enabling extensive exploration of the chemical space.

-

The Amino Group (C7): The primary amine at the 7-position is a nucleophile and can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse side chains.[2] This position is often crucial for establishing key interactions with biological targets.

-

The Indazole Core: The N-H of the pyrazole ring can be alkylated or arylated to further modify the molecule's properties, such as solubility and metabolic stability.

The Role of this compound in Medicinal Chemistry

The unique substitution pattern of this compound makes it a highly valuable building block in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.

A Key Pharmacophore for Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology.[7] The dysregulation of kinase activity is a hallmark of many cancers.[7] The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[8] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

The 4-bromo and 7-amino groups of this compound provide orthogonal handles for derivatization, allowing for the systematic optimization of inhibitor potency and selectivity.

Caption: Drug discovery workflow utilizing this compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not extensively published, we can infer likely trends based on related aminoindazole-based kinase inhibitors:

| Position of Modification | Type of Modification | Expected Impact on Activity | Rationale |

| C4 (from Bromo) | Aryl/Heteroaryl (Suzuki) | Potency and Selectivity | The substituent at this position often extends into the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of interactions and the exploitation of unique features of the target kinase. |

| C4 (from Bromo) | Substituted Amines (Buchwald-Hartwig) | Potency and Physicochemical Properties | Can introduce additional hydrogen bond donors/acceptors and modulate properties like solubility and cell permeability. |

| C7 (from Amino) | Acylation/Alkylation | Potency and Lipophilicity | Modifications at this position can influence interactions with the ribose-binding pocket or the surrounding protein surface, impacting both potency and pharmacokinetic properties. |

| N1 (of Indazole) | Alkylation | Metabolic Stability and Solubility | Alkylation at this position can block potential sites of metabolism and can be used to modulate the overall physicochemical properties of the molecule. |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of this compound. These are based on established methodologies for similar substrates and may require optimization for specific target molecules.

Synthesis of 4-Bromo-7-nitro-1H-indazole

This protocol is adapted from procedures for the bromination of nitroindazoles.

Materials:

-

7-Nitro-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 4-bromo-7-nitro-1H-indazole.

Reduction of 4-Bromo-7-nitro-1H-indazole to this compound

This protocol describes a standard nitro group reduction.

Materials:

-

4-Bromo-7-nitro-1H-indazole

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a suspension of 4-bromo-7-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general procedure for the Suzuki coupling of bromoindazoles.[4]

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

-

Solvent (e.g., dioxane/water or DME)

-

Reaction vessel (e.g., microwave vial or sealed tube)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Seal the vessel and heat the reaction mixture (e.g., 100-140 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The orthogonal reactivity of the bromo and amino groups allows for a systematic and efficient exploration of structure-activity relationships, accelerating the journey from hit identification to lead optimization. As the demand for targeted therapeutics continues to grow, the strategic application of synthons like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.

- Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 13(13), 1921–1943.

- Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(6), 4849–4866.

- Li, X., et al. (2007). Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. Journal of Medicinal Chemistry, 50(24), 5948–5958.

- Chem-Impex. (n.d.). 4-Aminoindazole.

- Gao, Q., & Guo, Y. (2022). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 20(35), 6961-6979.

- El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6335-6344.

- Shaikh, R. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1869-1891.

- El Kazzouli, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 12(7), 485-490.

- El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances, 11(11), 6335-6344.

- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- Asad, N., et al. (2024).

- Vertex AI Search. (n.d.). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery.

- Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818–16823.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Wang, Y., et al. (2023).

- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115589.

- BLD Pharm. (n.d.). 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine.

- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- Nguyen, T. T. H., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(9), 834-841.

- The structure-activity relationship (SAR) of AQ and new synthetic compounds. (2021).

- Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2012). Organic Letters, 14(2), 434-437.

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 786-794.

- Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 129, 117429.

- Wang, Y., et al. (2023).

- Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors. (2022). Pharmaceuticals, 15(7), 814.

- El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941.

- Discovery of N,4-Di(1H-pyrazol-4-yl)

- BenchChem. (2025).

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(10), 1646-1678.

- Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). Journal of Medicinal Chemistry, 54(20), 7066–7077.

- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2002). Journal of Medicinal Chemistry, 45(21), 4642–4653.

- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824.

- The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats. (2014). Pharmacological Reports, 66(5), 835-840.

- Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. (2014). Oxidative Medicine and Cellular Longevity, 2014, 909652.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Bromo-Indazol-Amine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have propelled it to the forefront of drug discovery, particularly in oncology and virology. This technical guide provides a comprehensive exploration of a critical subclass: the bromo-indazol-amines. We will traverse the historical landscape from the initial synthesis of the indazole core to the strategic incorporation of bromine and amine functionalities that unlocked potent and selective biological activity. This guide will furnish researchers with detailed synthetic protocols, elucidate the mechanistic basis of their therapeutic effects as kinase inhibitors, and present a logical framework of their structure-activity relationships.

A Historical Perspective: From Obscure Heterocycle to Cornerstone of Modern Therapeutics

The journey of the indazole ring system begins in the late 19th century. While not the parent indazole, the first derivative, an indazolone, was synthesized by the eminent chemist Emil Fischer around 1883 . His work involved the intramolecular condensation of o-hydrazinobenzoic acid, a foundational reaction that demonstrated the feasibility of forming this bicyclic system.

A significant advancement in the synthesis of the core indazole scaffold came with the work of Jacobson and Huber . Their method, based on the N-nitroso-o-benzotoluidide rearrangement, provided a more direct route to the indazole ring.[1] These early synthetic endeavors laid the crucial groundwork for future chemists to explore this novel heterocyclic scaffold.

The strategic functionalization of the indazole core with bromine and amine groups marked a pivotal moment in its evolution as a pharmacophore. The introduction of a bromine atom provides a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Simultaneously, the amine group often serves as a key hydrogen bond donor or acceptor, facilitating crucial interactions within the active sites of biological targets.[3] This dual functionalization gave rise to the bromo-indazol-amine core, a scaffold that has proven to be exceptionally well-suited for the development of potent and selective kinase inhibitors.

Synthetic Strategies: Constructing the Bromo-Indazol-Amine Core

The synthesis of bromo-indazol-amine derivatives can be approached through several strategic routes, depending on the desired substitution pattern. The following protocols provide detailed, step-by-step methodologies for the preparation of key isomers.

Synthesis of 5-Bromo-1H-indazol-3-amine

This isomer is a crucial building block for numerous kinase inhibitors.[3] A common and efficient synthesis starts from 5-bromo-2-fluorobenzonitrile. The ortho-fluorine atom activates the nitrile group for nucleophilic attack by hydrazine, which then cyclizes to form the desired 3-aminoindazole.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine [4][5]

-

Reaction:

-

To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq).

-

Add hydrazine hydrate (80% solution, a large excess).

-

Heat the reaction mixture to reflux (approximately 100°C) for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess hydrazine hydrate under reduced pressure.

-

The resulting crude solid can be purified by trituration with a suitable solvent like methanol or by recrystallization to afford 5-bromo-1H-indazol-3-amine.

-

-

Characterization:

Causality Behind Experimental Choices: The use of a large excess of hydrazine hydrate serves as both the reactant and the solvent, driving the reaction to completion. The relatively short reaction time at reflux is sufficient for the cyclization to occur. The workup procedure is designed to efficiently remove the excess, highly polar hydrazine hydrate.

Synthesis of 6-Bromo-1H-indazol-4-amine

The 6-bromo-4-amino substitution pattern is another key scaffold in medicinal chemistry. Its synthesis often involves a multi-step process starting from a commercially available substituted benzaldehyde or benzonitrile.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazol-4-amine via Nitration and Reduction

This synthesis involves the formation of the 6-bromo-1H-indazole core, followed by regioselective nitration at the 4-position and subsequent reduction of the nitro group.

-

Step 1: Synthesis of 6-bromo-1H-indazole [6]

-

This intermediate can be prepared from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.

-

-

Step 2: Nitration of 6-bromo-1H-indazole

-

Dissolve 6-bromo-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating agent (e.g., potassium nitrate or fuming nitric acid) while maintaining the low temperature.

-

Allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto ice to precipitate the product, 6-bromo-4-nitro-1H-indazole.

-

Filter, wash with water, and dry the solid.

-

-

Step 3: Reduction of 6-bromo-4-nitro-1H-indazole

-

Dissolve the nitro-intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 6-bromo-1H-indazol-4-amine.

-

Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This highly functionalized indazole is a key intermediate in the synthesis of the potent anti-HIV capsid inhibitor, Lenacapavir.[7][8] A practical synthesis has been developed from the inexpensive starting material 2,6-dichlorobenzonitrile.[5][7][9]

Experimental Workflow: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

Caption: Synthetic pathway for 7-bromo-4-chloro-1H-indazol-3-amine.

-

Step 1: Regioselective Bromination

-

Dissolve 2,6-dichlorobenzonitrile in concentrated sulfuric acid.

-

Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.

-

Stir until the reaction is complete, then pour onto ice to precipitate the product, 3-bromo-2,6-dichlorobenzonitrile.

-

-

Step 2: Cyclization with Hydrazine

-

React the brominated intermediate with hydrazine hydrate in a suitable solvent. The choice of solvent is critical for achieving the desired regioselectivity.

-

Upon completion, the product, 7-bromo-4-chloro-1H-indazol-3-amine, can be isolated by filtration and purified.

-

Mechanism of Action: Targeting the Kinome

The therapeutic efficacy of a vast number of bromo-indazol-amine derivatives stems from their ability to act as inhibitors of protein kinases.[10] These enzymes play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer. Bromo-indazol-amines are typically ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

The 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment.[3] It forms key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a common feature of many potent kinase inhibitors.

Key Kinase Targets and Associated Signaling Pathways

PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation.[11] Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.[12] Bromo-indazol-amine derivatives have been developed as potent PLK4 inhibitors.[12]

Caption: Inhibition of the PLK4 signaling pathway.

The ERK1/2 pathway is a central component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.[13][14] Mutations that lead to the constitutive activation of this pathway are common in many cancers.

Caption: The MAPK/ERK signaling cascade and points of inhibition.

This pathway is a crucial regulator of cell growth, metabolism, and survival.[15][16] Its aberrant activation is one of the most common features of human cancers. Bromo-indazol-amine scaffolds have been utilized in the development of inhibitors targeting various nodes in this pathway, including PI3K and Akt.[17][18]

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of bromo-indazol-amine derivatives can be finely tuned by modifying the substitution pattern on the indazole core and by appending various moieties.

Table 1: Representative SAR Data for Bromo-Indazol-Amine Analogs

| Compound ID | Core Scaffold | R1 (at C5/C6) | R2 (at C3) | Target Kinase | IC₅₀ (nM) | Reference |

| Axitinib | 6-Substituted Indazole | Pyridin-2-yl | - | VEGFR, PLK4 | 0.2 (VEGFR2), 41.3 (PLK4) | [19] |

| Compound 14i | 6-Substituted Indazole | 2-aminopyrimidine | (E)-3-fluorostyryl | PLK4 | 11.2 | [19] |

| Compound 6o | 5-Substituted Indazole | 4-fluorophenyl | Piperazine acetamide | - | 5150 (K562 cells) | [5] |

| 3-IB-PP1 Analog | 7-Substituted Indazole | - | Benzyl | Akt1-as1 | 18 | [17] |

Key SAR Observations:

-

Hinge-Binding Moiety: The 3-aminoindazole group is a highly effective hinge binder, and modifications at this position can significantly impact potency and selectivity.[3]

-

Role of the Bromo Substituent: The bromine atom, often at the 5- or 6-position, serves as a crucial point for diversification through cross-coupling reactions (e.g., Suzuki coupling). This allows for the introduction of various aryl or heteroaryl groups that can extend into other pockets of the kinase active site, enhancing affinity and modulating selectivity.[3][5]

-

N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring can influence the compound's physicochemical properties, such as solubility and cell permeability, and can also orient the other substituents for optimal binding.

Therapeutic Applications and Future Directions

The bromo-indazol-amine scaffold is at the heart of several successful and promising therapeutic agents.

-

Oncology: A number of FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core.[10] Numerous bromo-indazol-amine derivatives continue to be explored in preclinical and clinical trials for a wide range of cancers.[6]

-

Virology: The development of Lenacapavir , a first-in-class HIV capsid inhibitor, represents a major breakthrough in antiviral therapy. Its synthesis relies on the key intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, highlighting the importance of this scaffold beyond oncology.[7][8]

The future of bromo-indazol-amine research lies in the development of next-generation inhibitors with improved selectivity and the ability to overcome drug resistance. The versatility of this scaffold will undoubtedly continue to be exploited in the design of novel therapeutics for a wide array of diseases.

Conclusion

From its humble beginnings as a laboratory curiosity, the bromo-indazol-amine scaffold has evolved into a cornerstone of modern drug discovery. Its synthetic tractability, coupled with its ideal geometry for kinase inhibition, has cemented its status as a privileged structure. For researchers in the field, a deep understanding of its history, synthesis, and mechanism of action is essential for the rational design of the next generation of targeted therapies.

References

- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 651-661.

-

Liu, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8631. [Link]

-